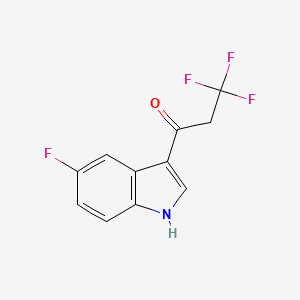

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one

説明

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of organofluorine chemistry, which began with Moissan's isolation of fluorine gas by electrolysis of anhydrous hydrogen fluoride in 1886. The foundation for compounds like this compound was established through the pioneering work of Swarts in the 1920s, who began seminal studies on the synthesis of trifluoromethylated aromatic systems by halogen exchange processes. This early work laid the groundwork for the sophisticated fluorination techniques that would eventually enable the synthesis of complex fluorinated indole derivatives.

The specific synthetic pathway leading to this compound builds upon methodologies developed for trifluoromethyl ketone synthesis and fluorinated indole chemistry. Research has demonstrated that trifluoromethyl ketones can be effectively synthesized from readily available methyl esters using fluoroform as a reagent, with the combination of fluoroform and potassium hexamethyldisilazide in triglyme at negative forty degrees Celsius proving effective for this transformation. The development of efficient protocols for the synthesis of trifluoromethyl(indolyl)phenylmethanols has provided important precedents for compounds containing both indole and trifluoromethyl functionalities.

The emergence of this compound as a compound of research interest reflects the growing recognition of fluorinated indole derivatives as valuable synthetic targets. The compound represents a convergence of two important areas of fluorine chemistry: the modification of indole rings through selective fluorination and the incorporation of trifluoromethyl groups into ketone functionalities. This dual fluorination approach has proven particularly valuable in creating compounds with enhanced metabolic stability and altered electronic properties compared to their non-fluorinated analogs.

Position Within Fluorinated Indole Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated indole chemistry, representing an advanced example of multi-site fluorination strategies. The compound demonstrates the sophisticated level of selectivity achievable in modern fluorinated indole synthesis, featuring both ring fluorination and side-chain trifluoromethylation. This dual fluorination pattern distinguishes it from simpler fluorinated indole derivatives and positions it among the more structurally complex examples of organofluorine compounds.

The fluorination pattern in this compound reflects current trends in fluorinated indole development, where researchers have increasingly focused on compounds containing multiple fluorine atoms or fluorinated groups. Research has shown that fluorination of indole derivatives can serve as an efficient strategy to improve various molecular properties, including hydrophobicity and binding interactions. The specific positioning of the fluorine atom at the 5-position of the indole ring in this compound follows established patterns in fluorinated indole chemistry, where this position has proven particularly amenable to selective fluorination reactions.

The trifluoromethyl ketone functionality in this compound represents an important structural motif within fluorinated organic chemistry. Trifluoromethyl-substituted indole derivatives have been shown to be synthesizable through Friedel-Crafts hydroxyalkylation reactions of indoles with trifluoromethyl ketones, demonstrating the accessibility of such structures through established synthetic methodologies. The presence of the trifluoromethyl group in the propanone side chain creates a compound that combines the biological relevance of indole pharmacophores with the unique properties imparted by perfluorinated alkyl groups.

Table 1: Structural Comparison of Related Fluorinated Indole Compounds

| Compound Type | Fluorination Pattern | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Ring + Side Chain | C₁₁H₇F₄NO | Dual fluorination with trifluoromethyl ketone |

| 5-Fluoroindole | Ring Only | C₈H₆FN | Single ring fluorination |

| 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | Ring Only | C₁₁H₁₂FNO | Ring fluorination with hydroxyl functionality |

| 1-(5-Fluoro-1H-indol-3-yl)propan-2-one | Ring Only | C₁₁H₁₀FNO | Ring fluorination with ketone functionality |

Significance in Organofluorine Research

The significance of this compound within organofluorine research extends beyond its immediate structural characteristics to encompass broader implications for the field of fluorinated organic compounds. This compound exemplifies the current state of organofluorine chemistry, where researchers have moved beyond simple monofluorinated structures to create complex molecules containing multiple fluorinated functionalities. The compound represents an important advancement in the design and synthesis of multi-fluorinated organic molecules that combine different types of fluorinated groups within a single structure.

The research significance of this compound is particularly evident in its demonstration of the compatibility between different fluorination strategies within a single molecular framework. The successful incorporation of both aromatic fluorination and trifluoromethyl functionalization in this compound provides valuable insights into the synthetic accessibility of complex fluorinated structures. This achievement has important implications for the development of advanced fluorinated compounds across various applications, from materials science to pharmaceutical research.

Fluorine's essential role in modern life, impacting pharmaceuticals, agrochemicals, anesthetics, and materials, underscores the importance of compounds like this compound in advancing the field. Given that all fluorine atoms used in organic chemistry are ultimately sourced from mined fluorspar, with current global reserves estimated to last approximately one hundred years, the development of efficient synthetic methods for complex fluorinated compounds becomes increasingly important for the long-term sustainability of organofluorine chemistry.

The compound also holds significance as a representative example of how modern synthetic chemistry can achieve precise control over fluorination patterns. The selective introduction of fluorine atoms at specific positions, as demonstrated in this compound, reflects the sophisticated level of synthetic control achievable through contemporary fluorination methodologies. This level of precision in fluorine placement is crucial for optimizing the properties of fluorinated compounds and represents a significant advancement over earlier, less selective fluorination approaches.

Table 2: Synthetic Accessibility and Research Applications

| Research Area | Relevance to this compound | Current Developments |

|---|---|---|

| Synthetic Methodology | Model compound for dual fluorination strategies | Advanced fluorination techniques |

| Structural Chemistry | Example of complex fluorinated architecture | Multi-site fluorination patterns |

| Materials Science | Potential applications in fluorinated materials | Enhanced material properties |

| Computational Chemistry | Benchmark for fluorinated molecule modeling | Electronic structure studies |

特性

IUPAC Name |

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO/c12-6-1-2-9-7(3-6)8(5-16-9)10(17)4-11(13,14)15/h1-3,5,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMEPMUFFWVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Electrophilic Acylation of 5-Fluoroindole

One common approach is the direct acylation of 5-fluoroindole at the 3-position using trifluoroacetyl chloride or trifluoroacetic anhydride under Lewis acid catalysis. This method exploits the nucleophilic character of the indole 3-position.

Reagents and Conditions : 5-fluoroindole is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) in an inert solvent like dichloromethane at low temperature to minimize side reactions.

Mechanism : The Lewis acid activates the trifluoroacetyl chloride, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution at the 3-position of the indole ring.

Outcome : This yields 3-(trifluoroacetyl)-5-fluoroindole, which is equivalent to 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one.

Condensation and Oxidation Sequence from Indole-3-carboxylic Acid Derivatives

An alternative synthetic route involves starting from 5-fluoroindole-3-carboxylic acid or its esters, followed by conversion to the trifluoromethyl ketone:

Step 1 : Reduction of the carboxylic acid or ester to the corresponding alcohol at the 3-position.

Step 2 : Oxidation of the alcohol to the aldehyde intermediate.

Step 3 : Reaction of the aldehyde with trifluoromethyl-containing nucleophiles or reagents such as trifluoromethyltrimethylsilane (TMS-CF3) or trifluoroacetate salts to introduce the trifluoromethyl ketone functionality.

This sequence may involve reagents such as manganese dioxide (MnO2) for oxidation or sodium cyanoborohydride (NaBH3CN) for reduction steps, as seen in related indole derivative syntheses.

Use of Trifluoromethylated Building Blocks

Another method involves coupling 5-fluoroindole derivatives with trifluoromethylated building blocks such as 2,2,2-trifluoroacetophenone or trifluoroacetylated intermediates via nucleophilic substitution or condensation reactions:

Example : Reaction of 5-fluoroindole with 2,2,2-trifluoroacetyl halides or trifluoroacetylated intermediates under basic or Lewis acid catalysis to form the ketone linkage at the 3-position.

This approach allows for regioselective introduction of the trifluoromethyl ketone moiety and can be optimized for yield and purity.

Based on patent literature and peer-reviewed studies, the following observations are critical for optimizing the preparation:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | Lewis acids such as AlCl3, ZnCl2 | Catalyze electrophilic acylation efficiently |

| Solvent | Dichloromethane, chloroform | Non-protic solvents favor selective acylation |

| Temperature | 0 to 25 °C | Lower temperatures reduce side reactions |

| Reaction Time | 1 to 4 hours | Monitored by TLC for completion |

| Purification | Silica gel column chromatography | Petroleum ether/ethyl acetate mixtures used |

| Yield | Typically 50-70% | Dependent on substrate purity and reaction control |

These conditions align with similar indole trifluoromethyl ketone syntheses described in patent EP2548864A1 and related literature.

Purification : Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard to isolate the pure ketone product.

Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and purity.

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Acylation | 5-fluoroindole | Trifluoroacetyl chloride, AlCl3 | Direct, regioselective | Requires strict temperature control |

| Reduction-Oxidation-Condensation | 5-fluoroindole-3-carboxylic acid | Reducing agents, MnO2, trifluoromethyl nucleophiles | Versatile, allows functional group manipulation | Multi-step, longer synthesis time |

| Coupling with Trifluoromethylated Building Blocks | 5-fluoroindole derivatives | Trifluoroacetyl halides, bases | Potentially high yield, modular | Requires availability of building blocks |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl or fluoroindole groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Research indicates that 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one acts as an agonist for the aryl hydrocarbon receptor (AHR) . This receptor is crucial in cellular responses to environmental toxins and endogenous compounds. The compound's potency as an AHR agonist is noted to be significantly lower than that of its oxidized counterpart, suggesting potential therapeutic applications in selective targeting of AHR pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| AHR Agonist | Modulates gene expression related to xenobiotic metabolism | |

| Potential Anticancer Activity | Implications in cancer research due to interaction with AHR |

Synthetic Routes

Several synthetic methods have been developed to prepare this compound. These methods often involve the reaction of indoles with aromatic fluoromethyl ketones, yielding high purity products suitable for further biological evaluations. For instance, studies have demonstrated efficient synthesis routes that achieve yields exceeding 90% .

Medicinal Chemistry Applications

The unique combination of trifluoromethyl and indole functionalities positions this compound as a candidate for drug development. Its structural attributes suggest it may interact with various biological targets, which can be leveraged in the design of new therapeutic agents.

Case Study: Anticancer Activity

In vitro evaluations have shown that compounds similar to this compound exhibit significant antitumor activity against various human cancer cell lines. These findings highlight its potential as a lead compound in anticancer drug discovery .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Fluoroindole | Indole ring with fluorine | Basic structure similar to the indole part |

| Trifluoromethyl ketones | Presence of trifluoromethyl group | Commonly used in pharmaceuticals |

| 6-Fluoroindole | Fluorinated indole derivative | Potentially different biological activities |

The specificity of this compound lies in its interaction with AHR compared to other fluorinated indoles that may not exhibit such activity .

作用機序

The mechanism of action of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups may enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of various biochemical pathways .

類似化合物との比較

3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one

- Key Differences: Replaces fluorine with bromine (electron-withdrawing) and methoxy (electron-donating) groups on the indole ring. The propanone chain includes a methyl group at the 2-position.

- Impact : Bromine increases molecular weight (296.16 g/mol vs. ~243 g/mol for the target compound) and may alter reactivity in nucleophilic substitutions. Methoxy groups can enhance solubility but reduce metabolic stability compared to fluorine .

2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one

- Key Differences: Shorter ethanone chain (vs. propanone) with trifluoromethyl at the 2-position.

- Impact : Reduced chain length may limit conformational flexibility and interactions with hydrophobic binding pockets. The trifluoromethyl group retains lipophilicity, but the shorter chain could affect bioavailability .

3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-one

- Key Differences: Replaces indole with a phenoxyphenyl group.

- Phenoxyphenyl groups may enhance steric bulk but reduce specificity in targeting indole-binding enzymes .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

- Key Differences : Chloro and methoxy substituents on a phenyl ring; ketone at propan-2-one (vs. propan-1-one).

- Chlorine’s larger atomic radius compared to fluorine may sterically hinder interactions .

1-(5-Nitro-1H-indol-3-yl)propan-1-one

3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one

- Key Differences : Incorporates an oxadiazole-pyrrolidine moiety.

- However, increased molecular complexity (MW 331.32 g/mol) may reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group in the target compound enhances membrane permeability compared to methoxy or nitro analogues.

- Metabolic Stability : Fluorine’s low polar surface area and resistance to oxidation improve metabolic stability over bromine or nitro-containing compounds .

生物活性

3,3,3-Trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a fluorinated indole moiety, which may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds containing indole frameworks have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, the compound this compound has been evaluated for its ability to induce apoptosis in cancer cells.

Key Findings:

- Cytotoxicity Assays: In vitro studies using the MTT assay have shown that derivatives of this compound exhibit potent cytotoxicity against breast cancer cell lines (e.g., MCF-7), outperforming some established chemotherapeutics like Tamoxifen .

- Mechanism of Action: The mechanism underlying the cytotoxic effects is believed to involve the induction of apoptosis via the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to anticancer effects, indole derivatives have been noted for other biological activities:

- Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties, which could contribute to their overall therapeutic profile.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory actions through the inhibition of pro-inflammatory cytokines.

Study 1: Cytotoxic Evaluation

A study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of Tamoxifen. This suggests that modifications to the indole structure can lead to enhanced cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Tamoxifen | 25 | MCF-7 |

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with this compound. The study also noted a downregulation of anti-apoptotic proteins (Bcl-xL) and an upregulation of pro-apoptotic factors (Bax).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling 5-fluoroindole derivatives with trifluoromethyl ketones under alkaline conditions. For example, analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized via reactions between substituted benzaldehydes and trifluoroacetone in methanol/ethanol with heating . Purification often employs recrystallization or column chromatography. Purity validation requires HPLC (>95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the indolic NH proton (δ 10–12 ppm), aromatic fluorine coupling patterns (e.g., 5-fluoroindole C-F, δ 110–120 ppm in ¹³C), and trifluoromethyl ketone carbonyl (δ 180–190 ppm in ¹³C).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

- Cross-validation with computational spectra (e.g., DFT-predicted chemical shifts) enhances reliability .

Q. What crystallization conditions are recommended for X-ray diffraction analysis?

- Methodology : Slow evaporation from a dichloromethane/hexane mixture at 4°C yields suitable single crystals. SHELX software (SHELXL for refinement) is used for structure solution, with validation via R-factor (<0.05) and Hirshfeld surface analysis to assess intermolecular interactions .

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental spectral data be resolved?

- Methodology :

- Optimize computational parameters (e.g., solvent effects in DFT using PCM models) to align with experimental conditions.

- Validate using hybrid methods: Compare experimental NMR/IR with multiple DFT functionals (e.g., B3LYP vs. M06-2X). Discrepancies in trifluoromethyl group vibrations may indicate conformational flexibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

- Methodology :

- Synthesize analogs with modified indole (e.g., 7-fluoro substitution) or ketone groups (e.g., difluoro vs. trifluoro).

- Perform enzymatic assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) to map binding interactions. The trifluoromethyl group’s electronegativity often enhances binding affinity to hydrophobic enzyme pockets .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology :

- Use Design of Experiments (DoE) to test variables: Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃).

- Monitor by-products via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent ketone degradation) .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

- Methodology :

- Standardize measurement protocols (e.g., DSC at 5°C/min heating rate).

- Check for polymorphism via PXRD; differing crystal packing (e.g., monoclinic vs. orthorhombic) can alter melting points .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。